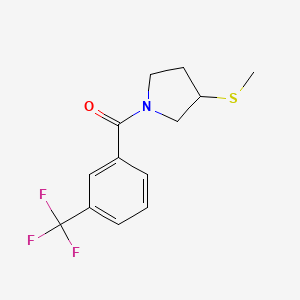

(3-(Methylthio)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

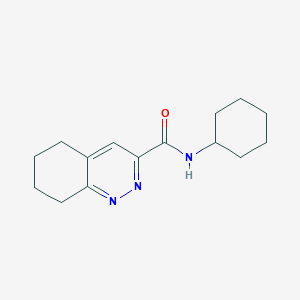

“(3-(Methylthio)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone” is a chemical compound with the molecular formula C13H14F3NOS. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring with sp3-hybridization . This allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Synthesis and Structural Analysis

A key aspect of the scientific research applications of related compounds involves their synthesis and structural characterization. For example, studies have demonstrated the synthesis of boric acid ester intermediates with benzene rings, obtained through a three-step substitution reaction. The structures of these compounds were confirmed using various spectroscopic techniques and X-ray diffraction, further analyzed through density functional theory (DFT) to compare molecular structures and investigate physicochemical properties (Huang et al., 2021). These findings underscore the importance of detailed structural analysis in understanding the properties and potential applications of these compounds.

Chemical Reactions and Molecular Studies

Another significant area of research involves studying the chemical reactions and molecular behavior of related compounds. For instance, the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles have been explored, leading to the formation of various acyclic and heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010). This research highlights the versatility of these compounds in generating a wide range of chemical entities, which could have diverse scientific and practical applications.

Biological Screening and Potential Anticancer Activity

The biological screening and evaluation of the therapeutic potential of related compounds represent another crucial aspect of scientific research applications. A novel series of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives, synthesized via Van Leusen pyrrole synthesis, showed promising anticancer activity against a panel of cancer cell lines with minimal impact on normal cell lines. This suggests the potential of these derivatives as anticancer agents, highlighting the importance of structure-activity relationship analysis in developing new therapeutic candidates (Lan et al., 2013).

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been found to bind with high affinity to multiple receptors .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole and pyrrolidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its environment.

Propriétés

IUPAC Name |

(3-methylsulfanylpyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NOS/c1-19-11-5-6-17(8-11)12(18)9-3-2-4-10(7-9)13(14,15)16/h2-4,7,11H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLNEUIMKKEGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one](/img/structure/B2957651.png)

![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2957652.png)

![1-(4-((1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2957654.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2957657.png)

![N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2957661.png)

![N-(2,3,4-trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2957662.png)

![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)

![N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2957669.png)

![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2957674.png)